molecular formula C21H15F2N3O3S B14107849 N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B14107849
M. Wt: 427.4 g/mol
InChI Key: UWVMVESHZIWWSQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound characterized by the presence of fluorophenyl groups and a thieno[3,2-d]pyrimidin-1-yl moiety

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives, which can be introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, using reagents like sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups and thieno[3,2-d]pyrimidine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can be compared with similar compounds such as:

    N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: This compound also contains a fluorophenyl group but differs in its core structure and functional groups.

    2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another fluorophenyl-containing compound with distinct structural features and applications.

Properties

Molecular Formula

C21H15F2N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H15F2N3O3S/c22-14-3-1-13(2-4-14)11-26-20(28)19-17(9-10-30-19)25(21(26)29)12-18(27)24-16-7-5-15(23)6-8-16/h1-10H,11-12H2,(H,24,27)

InChI Key

UWVMVESHZIWWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F)F

Origin of Product

United States

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